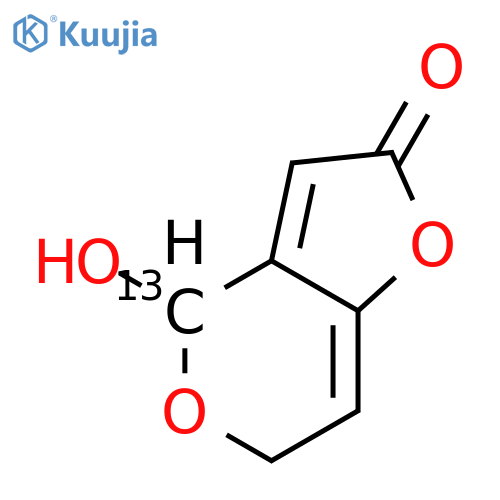

Cas no 748133-69-9 (Patulin-13C3)

Patulin-13C3 化学的及び物理的性質

名前と識別子

-

- Patulin -13C3

- Patulin

- 4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one

- Clairformin-13C3

- Clavacin-13C3

- Clavatin-13C3

- Claviformin-13C3

- Expansin-13C3

- Expansine-13C3

- Patuline-13C3

- Penicidin-13C3

- Terinin-13C3

- 748133-69-9

- DTXSID10676098

- 4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one

- Patulin-13C3

- 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one

-

- インチ: InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1

- InChIKey: ZRWPUFFVAOMMNM-CDYZYAPPSA-N

- ほほえんだ: C1C=C2C(=CC(=O)O2)C(O1)O

計算された属性

- せいみつぶんしりょう: 155.03000

- どういたいしつりょう: 155.02996350g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- PSA: 55.76000

- LogP: -0.29790

Patulin-13C3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P206502-2.5mg |

Patulin-13C3 |

748133-69-9 | 2.5mg |

$ 3829.00 | 2023-09-06 | ||

| TRC | P206502-0.25mg |

Patulin-13C3 |

748133-69-9 | 0.25mg |

$ 365.00 | 2023-02-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215678-5mg |

Patulin-13C3, |

748133-69-9 | 5mg |

¥48887.00 | 2023-09-05 | ||

| TRC | P206502-5mg |

Patulin-13C3 |

748133-69-9 | 5mg |

$7336.00 | 2023-05-17 | ||

| TRC | P206502-1mg |

Patulin-13C3 |

748133-69-9 | 1mg |

$1556.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215678-5 mg |

Patulin-13C3, |

748133-69-9 | 5mg |

¥48,887.00 | 2023-07-10 | ||

| TRC | P206502-.25mg |

Patulin-13C3 |

748133-69-9 | 25mg |

$420.00 | 2023-05-17 | ||

| TRC | P206502-25mg |

Patulin-13C3 |

748133-69-9 | 25mg |

$ 420.00 | 2023-09-06 | ||

| A2B Chem LLC | AH52778-2.5mg |

Patulin |

748133-69-9 | 2.5mg |

$3839.00 | 2024-04-19 |

Patulin-13C3 関連文献

-

Elena V. Piletska,Demi Pink,Kal Karim,Sergey A. Piletsky Analyst 2017 142 4678

-

Chunxia Lu,Xia Chen,Yong Ji,Chengjiang Liu,Changbin Liu Anal. Methods 2022 14 3375

-

Javier Prieta,Miguel A. Moreno,Javier Bayo,Susana Díaz,Guillermo Suárez,Lucas Domínguez,Ramón Canela,Vicente Sanchis Analyst 1993 118 171

-

Saurabh Pal,Neha Singh,Kausar Mahmood Ansari Toxicol. Res. 2017 6 764

-

5. Visualization detection of mycotoxin patulin in fruit juices by a small-molecule fluorescent probeRong Li,Zunpan She,Fang Zeng,Shuizhu Wu Analyst 2023 148 5416

-

6. 112. An antibacterial substance from Aspergillus clavatusF. Bergel,A. L. Morrison,A. R. Moss,H. Rinderknecht J. Chem. Soc. 1944 415

-

Yan Kang,Hai-Xin Gu,Xin Zhang Anal. Methods 2019 11 5142

-

8. Preparation and evaluation of novel surface molecularly imprinted polymers by sol–gel process for online solid-phase extraction coupled with high performance liquid chromatography to detect trace patulin in fruit derived productsYukun Yang,Qianqian Li,Guozhen Fang,Shuo Wang RSC Adv. 2016 6 54510

-

Ruiyu Zhu,Shuo Shan,Su Zhou,Zhen Chen,Yuanfeng Wu,Wei Liao,Chao Zhao,Qiang Chu Food Funct. 2023 14 3083

-

Rijun Gui,Huijun Guo,Hui Jin Nanoscale Adv. 2019 1 3325

Patulin-13C3に関する追加情報

Professional Introduction to Patulin-13C3 (CAS No. 748133-69-9)

Patulin-13C3, a stable isotope labeled derivative of patulin, is a compound of significant interest in the field of food safety and analytical chemistry. With a CAS number of 748133-69-9, this molecule has garnered attention for its applications in metabolomics, quality control, and toxicological studies. Patulin, a naturally occurring mycotoxin produced by certain fungi, poses a considerable risk to public health when present in apple and apple-based products. The introduction of isotopically labeled analogs, such as Patulin-13C3, provides researchers with a powerful tool to enhance the precision and sensitivity of detection methods.

The 13C3 label in Patulin-13C3 serves as a unique identifier, enabling researchers to distinguish it from native patulin using advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This is particularly crucial in scenarios where trace amounts of patulin need to be detected, often below parts per billion (ppb) levels. Recent advancements in isotope ratio mass spectrometry (IRMS) have further refined the capabilities of Patulin-13C3 as an internal standard, improving the accuracy of quantification in complex matrices.

In recent years, the demand for high-purity Patulin-13C3 has surged due to its role in developing profiling techniques for mycotoxins. A notable study published in the *Journal of Agricultural and Food Chemistry* highlighted its use in creating comprehensive metabolite profiles of apple samples contaminated with patulin-producing fungi. The study demonstrated that Patulin-13C3 could be employed to quantify patulin with unprecedented precision, reducing interferences from co-eluting compounds and improving overall analytical performance.

The application of Patulin-13C3 extends beyond mere detection; it also plays a pivotal role in understanding the metabolic pathways associated with mycotoxin biosynthesis. Researchers have utilized this labeled compound to investigate the biochemical mechanisms underlying patulin production by *Aspergillus* and *Penicillium* species. By incorporating Patulin-13C3 into metabolic labeling experiments, scientists can track the incorporation of carbon isotopes into the mycotoxin structure, shedding light on key enzymatic steps and regulatory factors involved in its biosynthesis.

Moreover, Patulin-13C3 has found utility in the development of novel immunodetection assays. The stable isotope label does not interfere with the antigenic properties of patulin, allowing for the design of highly sensitive enzyme-linked immunosorbent assays (ELISAs) and lateral flow tests. These assays leverage Patulin-13C3 as a reference standard, ensuring consistent performance across batches and reducing false positives caused by matrix effects or impurities.

The integration of Patulin-13C3 into food safety regulations has been advocated by several international bodies, including the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). Regulatory agencies recognize the importance of accurate quantification methods for mycotoxins like patulin, and isotopically labeled compounds like Patulin-13C3 are increasingly being adopted as reference materials. This shift towards advanced analytical standards aligns with global efforts to enhance food safety monitoring and consumer protection.

Recent innovations in biodegradation technologies have also explored the use of Patulin-13C3 as a substrate for engineered microorganisms capable of breaking down mycotoxins. By monitoring the incorporation of 13C into microbial biomass or degradation products, researchers can assess the efficiency of these bioremediation strategies. Such studies not only contribute to environmental sustainability but also offer promising solutions for mitigating patulin contamination in agricultural commodities.

The versatility of Patulin-13C3 is further underscored by its role in pharmacological research. While patulin itself is toxic, its labeled derivative has been used as a tool to study potential antidotes or inhibitors targeting mycotoxin metabolism. By tracking Patolin-13C3’s fate within biological systems, scientists can identify pathways that could be exploited to counteract mycotoxin toxicity, opening avenues for therapeutic development.

In conclusion, Patulin-13C3 (CAS No. 748133-69-9) represents a cornerstone in modern analytical and applied chemistry. Its unique isotopic signature enhances detection capabilities across multiple disciplines, from food safety surveillance to environmental monitoring and pharmaceutical research. As methodologies continue to evolve, the importance of high-quality reference standards like Patolin-13C3 will only grow, reinforcing its status as an indispensable tool for scientists worldwide.

748133-69-9 (Patulin-13C3) 関連製品

- 149-29-1(Patulin)

- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)

- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)

- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)

- 2092417-26-8(1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)

- 2408972-58-5(tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)

- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)

- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

- 16427-44-4(2-Methoxymethyl Methansulfonate)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)